REACTION_CXSMILES
|
CC(O)([C:4]#[C:5][C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])C.[OH-].[K+]>C1(C)C=CC=CC=1>[C:5]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])#[CH:4] |f:1.2|
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Name
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2-methyl-4-(5-methyl-3-phenyl-isoxazol-4-yl)-but-3-yn-2-ol
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Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#CC=1C(=NOC1C)C1=CC=CC=C1)O
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Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1.25 h at 110° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
separated between ethyl acetate (500 mL) and aqueous ammonium chloride (1 M, 400 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 90:10)
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C(=NOC1C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |